molecular formula C17H18ClNOS B2688019 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine CAS No. 941874-57-3

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine

Cat. No.: B2688019
CAS No.: 941874-57-3
M. Wt: 319.85
InChI Key: WAXTZLCDBYPBOL-UHFFFAOYSA-N
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Description

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 4-chlorophenyl group and a carbothioyl group, attached to a 4-methylpiperidine moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.

Scientific Research Applications

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly those involving furan and piperidine derivatives.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetic acid and furfural, under acidic conditions.

    Introduction of the carbothioyl group: The carbothioyl group can be introduced by reacting the furan derivative with thiocarbonyl chloride in the presence of a base.

    Attachment of the piperidine moiety: The final step involves the reaction of the intermediate compound with 4-methylpiperidine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine can be compared with other similar compounds, such as:

    1-[5-(4-chlorophenyl)furan-2-carbothioyl]piperidine: This compound lacks the methyl group on the piperidine ring, which may affect its chemical and biological properties.

    1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-ethylpiperidine: This compound has an ethyl group instead of a methyl group, potentially altering its reactivity and pharmacological profile.

    1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-phenylpiperidine: The presence of a phenyl group instead of a methyl group can significantly impact the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXTZLCDBYPBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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